molecular formula C39H72O5 B12331103 [3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No.: B12331103
M. Wt: 621.0 g/mol
InChI Key: AFSHUZFNMVJNKX-XPWSMXQVSA-N
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Description

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound characterized by its long-chain fatty acid esters. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring both hydroxyl and ester functional groups, allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves esterification reactions. One common method is the reaction between 3-hydroxypropyl alcohol and octadec-9-enoic acid under acidic conditions. The reaction is catalyzed by sulfuric acid, and the mixture is heated to promote ester formation. The reaction can be represented as follows:

3-hydroxypropyl alcohol+octadec-9-enoic acidH2SO4[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate+H2O\text{3-hydroxypropyl alcohol} + \text{octadec-9-enoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-hydroxypropyl alcohol+octadec-9-enoic acidH2​SO4​​[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, [3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in lipid metabolism and signaling. Its structure is similar to that of natural lipids, making it a useful model compound for studying lipid-related processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has been explored as a drug delivery vehicle due to its ability to form stable emulsions and encapsulate hydrophobic drugs.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.

Mechanism of Action

The mechanism of action of [3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also be hydrolyzed by esterases to release active fatty acids, which can participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycerol monostearate: Similar in structure but with a saturated fatty acid chain.

    Glycerol monooleate: Similar but with a different position of the hydroxyl group.

    Glycerol monolaurate: Similar but with a shorter fatty acid chain.

Uniqueness

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is unique due to its specific combination of hydroxyl and ester groups, as well as its long-chain unsaturated fatty acid. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C39H72O5

Molecular Weight

621.0 g/mol

IUPAC Name

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+

InChI Key

AFSHUZFNMVJNKX-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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